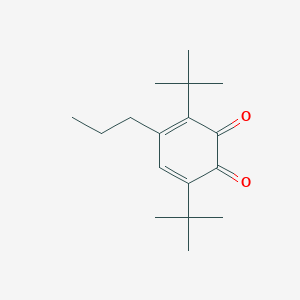
3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione is an organic compound known for its unique structure and properties It is a derivative of cyclohexadiene and features two tert-butyl groups and a propyl group attached to the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of precursor compounds such as tert-butyl-substituted cyclohexadienes. One common method includes the use of strong oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form cyclohexadiene derivatives with different substitution patterns.
Substitution: The tert-butyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Cyclohexadiene derivatives with altered substitution patterns.
Substitution Products: Compounds with different functional groups replacing the tert-butyl or propyl groups.
Scientific Research Applications
3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Catalysis: Studied for its role as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione involves its ability to undergo redox reactions and interact with other molecules. The compound’s tert-butyl and propyl groups influence its reactivity and stability, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another tert-butyl-substituted compound with different functional groups.
2,6-Di-tert-butyl-4-methylphenol: A phenolic antioxidant with tert-butyl groups.
3,5-Di-tert-butyl-1,2-benzoquinone: A quinone derivative with tert-butyl groups.
Uniqueness: 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of both tert-butyl and propyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
168331-77-9 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3,6-ditert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C17H26O2/c1-8-9-11-10-12(16(2,3)4)14(18)15(19)13(11)17(5,6)7/h10H,8-9H2,1-7H3 |
InChI Key |
IPPQLUVEEYAMDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C(=O)C(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















